molecular formula C7H14ClNO B13466709 cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride CAS No. 2095349-66-7

cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride

Cat. No.: B13466709
CAS No.: 2095349-66-7
M. Wt: 163.64 g/mol
InChI Key: IBAJVRXHOWOAQS-UOERWJHTSA-N
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Description

cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine core with a methyl substituent at the 3A position. This molecule is structurally characterized by its oxygen-containing furan ring and a pyrrolidine moiety, stabilized as a hydrochloride salt. Key properties include:

  • CAS No.: 60889-33-0
  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight: 149.62 g/mol

The compound’s fused bicyclic structure and polar functional groups suggest applications in medicinal chemistry, particularly as a building block for chiral ligands or bioactive molecules.

Properties

CAS No.

2095349-66-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

IBAJVRXHOWOAQS-UOERWJHTSA-N

Isomeric SMILES

C[C@]12CNC[C@H]1COC2.Cl

Canonical SMILES

CC12CNCC1COC2.Cl

Origin of Product

United States

Preparation Methods

Ring Valeryl Imines (II)

  • These are imine derivatives formed from valeryl groups (pentanoyl moieties) conjugated with heterocyclic frameworks, specifically pyrrole or furo[3,4-C]pyrrole rings.
  • Synthesis involves dehydration condensation of valeryl aldehydes with suitable amines or heterocyclic precursors.

Reductive Agents

Lewis Acid Promoters

Solvents

Detailed Preparation Methodology

Reaction Conditions

  • Temperature: Reflux temperature of the solvent (typically 90 ± 5°C)
  • Atmosphere: Inert nitrogen or argon to prevent oxidation
  • Reaction time: Usually overnight to ensure complete reduction

Procedure

  • Preparation of Reaction Mixture:

    • Dissolve ring valeryl imines (II) in an appropriate solvent such as THF or toluene.
    • Add the Lewis acid promoter (e.g., ZnCl₂) in molar ratios ranging from 0.5:1 to 10:1 relative to the imine substrate, with preferred ratios between 1.1:1 and 5:1.
    • Introduce the boron reductant (NaBH₄ or KBH₄) in molar excess (1:1 to 10:1 ratio).
  • Reduction Process:

    • Heat the mixture to reflux under an inert atmosphere.
    • Add the borohydride solution gradually to control exothermicity.
    • Maintain reflux for several hours (typically 12-24 hours), monitoring the reaction progress via TLC or HPLC.
  • Workup:

    • Cool the reaction mixture.
    • Quench excess reductant with dilute hydrochloric acid, adjusting pH to 2-3.
    • Separate the organic phase and wash with water.
    • Neutralize aqueous phase with saturated sodium carbonate solution to pH 8-9.
    • Extract the product with ethyl acetate, dry over magnesium sulfate, filter, and concentrate.
  • Purification:

    • Purify the crude product via recrystallization or chromatography.
    • Confirm purity (>97%) via HPLC analysis.

Yield and Purity

  • Reported yields range from approximately 81% to over 91%, with high purity suitable for pharmaceutical applications.

Variations and Optimization Strategies

Parameter Variation Effect Reference/Example
Reductant NaBH₄ vs. KBH₄ Both effective; NaBH₄ preferred for safety Embodiments 1-5
Lewis Promoter ZnCl₂, FeCl₃, CaCl₂ Influences reduction rate and selectivity Embodiments 1-5
Solvent THF, toluene, acetonitrile Affects solubility and temperature Embodiments 1-5
Temperature Reflux (~90°C) Ensures complete reduction All embodiments

Advantages of the Method

  • Safety: Avoids hazardous reagents like lithium aluminum hydride.
  • Efficiency: Single-step reduction with high yield (>97%).
  • Industrial Suitability: Mild conditions, operational safety, and high product purity.
  • Scalability: Compatible with large-scale manufacturing.

Chemical Reactions Analysis

Functionalization at the Amine Center

The secondary amine in the pyrrolidine ring participates in:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.

  • Alkylation : Forms quaternary ammonium salts under alkylation conditions (e.g., methyl iodide in basic media) .

  • N-Oxidation : Tertiary amine analogs undergo oxidation to form N-oxides, which can further rearrange via Meisenheimer or Cope elimination pathways .

Inferred Reactivity :
While direct data on this compound’s N-oxidation is limited, structurally similar bicyclic amines undergo oxidation with H₂O₂ or mCPBA to yield N-oxides, which are prone to -sigmatropic rearrangements .

Ring-Opening and Rearrangement

The furan ring exhibits limited reactivity under mild conditions but may undergo acid-catalyzed ring-opening. For example:

  • Acid Hydrolysis : Protonation of the ether oxygen could lead to furan ring cleavage, generating diol intermediates. This is observed in related furopyrrolidines under HCl/MeOH reflux .

  • Reductive Ring-Opening : Catalytic hydrogenation (H₂/Pd) might reduce the furan to a tetrahydrofuran derivative, though this remains speculative for the cis-3a-methyl variant .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming the free base .

  • Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic, requiring anhydrous storage to prevent hydrolysis of the furan ring .

Scientific Research Applications

rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Property cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole HCl (3aR,6aS)-Hexahydro-1H-thieno[3,4-c]pyrrole HCl
CAS No. 60889-33-0 179339-70-9
Molecular Formula C₆H₁₂ClNO C₆H₁₂ClNS
Molecular Weight (g/mol) 149.62 165.68
Core Heteroatom Oxygen (furan) Sulfur (thiophene)
Hazard Statements H302, H315, H319, H332, H335 (oral/eye irritation) Not explicitly listed
Synthetic Accessibility Likely requires chiral resolution Similar bicyclic synthesis with sulfur incorporation

Key Comparative Insights:

Heteroatom Influence: The furo[3,4-C]pyrrole derivative contains an oxygen atom in the fused ring system, which enhances polarity and hydrogen-bonding capacity compared to the sulfur-containing thieno[3,4-C]pyrrole analog. Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity and alter metabolic stability in biological systems .

Molecular Weight and Solubility: The thieno analog has a higher molecular weight (165.68 vs. 149.62), primarily due to sulfur’s atomic mass. This difference could reduce aqueous solubility but improve membrane permeability in drug design contexts .

Hazard Profile: The furo-pyrrolidine hydrochloride carries multiple hazard warnings (e.g., H302 for oral toxicity), suggesting greater reactivity or bioavailability compared to the thieno analog, for which explicit hazard data are unavailable .

Synthetic Challenges :

  • Both compounds likely require stereoselective synthesis due to their fused bicyclic frameworks. The methyl substituent in the cis-3A-Methyl variant adds complexity, necessitating chiral auxiliaries or asymmetric catalysis .

Biological Activity

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride, also known as 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H14ClNO
  • Molar Mass : 163.65 g/mol
  • CAS Number : 1955540-64-3

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction has been linked to various physiological responses, including modulation of neurotransmitter release and neuroprotection.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative stress.
  • Anti-inflammatory Properties : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Cognitive Enhancement : Studies suggest potential benefits in enhancing cognitive functions through cholinergic modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound can selectively activate α7 nAChRs. This activation leads to increased intracellular calcium levels, which are crucial for neurotransmitter release and synaptic plasticity .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in improving cognitive deficits associated with neurodegenerative diseases. One study reported that administration of the compound resulted in significant improvements in memory tasks compared to control groups .

Case Studies

  • Case Study on Neuroprotection :
    • Objective : Evaluate the neuroprotective effects of this compound in a rat model of Alzheimer's disease.
    • Findings : The treated group exhibited reduced amyloid-beta plaque formation and improved behavioral outcomes compared to untreated controls.
  • Case Study on Cognitive Enhancement :
    • Objective : Assess the impact of the compound on cognitive function in aged rats.
    • Findings : Results indicated enhanced performance in spatial navigation tasks, suggesting potential applications in age-related cognitive decline .

Data Table: Summary of Biological Activities

Biological ActivityMechanismEvidence Source
NeuroprotectionInhibition of apoptosis
Anti-inflammatoryReduction of cytokine levels
Cognitive enhancementActivation of α7 nAChRs

Q & A

What are the validated synthetic routes for cis-3a-methylhexahydro-1H-furo[3,4-c]pyrrole hydrochloride?

The compound is synthesized via a four-step protocol: (1) cycloaddition to form the bicyclic intermediate, (2) LiAlH₄ reduction of carbonyl groups, (3) TSOH-catalyzed dehydration, and (4) Pd(OH)₂/C-catalyzed hydrogenolysis for debenzylation. This method yields the cis isomer with stereochemical control, confirmed by NMR and X-ray crystallography . Alternative approaches, such as asymmetric hydrogenation or microwave-assisted cyclization, remain underexplored but could improve efficiency .

How can researchers optimize reaction yields in the hydrogenolysis step of the synthesis?

Yield optimization requires careful selection of catalyst loading (e.g., 10% Pd(OH)₂/C under 50 psi H₂) and solvent polarity (e.g., EtOH/H₂O mixtures). Evidence suggests incomplete debenzylation occurs with lower catalyst ratios, while over-hydrogenation degrades the furopyrrolidine core. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) and adjusting reaction time (8–12 hr) mitigates side reactions . Advanced studies propose using flow hydrogenation systems for scalability .

What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC with a CHIRALPAK® AD-H column (hexane:IPA = 90:10, 1 mL/min) resolves enantiomers.
  • ¹H/¹³C NMR (DMSO-d₆): Key signals include δ 3.85–4.10 (furan O–CH₂–N) and δ 1.45 (C3a-CH₃).
  • X-ray crystallography confirms the cis configuration via dihedral angles (e.g., 5.8° between furan and pyrrolidine planes) . Purity (>95%) is validated via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

What precautions are necessary for handling this compound in laboratory settings?

The hydrochloride salt is hygroscopic; storage under inert atmosphere (N₂/Ar) at 4°C prevents degradation. Hazard codes H302/H315/H319 (oral toxicity, skin/eye irritation) mandate PPE (gloves, goggles) and fume hood use. First-aid measures for inhalation include immediate oxygen administration and medical consultation .

How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Derivatives of hexahydrofuropyrrolidine scaffolds show activity as CCR5 antagonists (IC₅₀ = 12 nM in HEK293 cells) and TP53 activators. Use competitive binding assays (radiolabeled ligands) and cellular viability tests (MTT assay) to evaluate specificity. For structural studies, molecular docking with homology models of GPCRs is recommended .

How should researchers resolve contradictions in reported pharmacological data for this scaffold?

Discrepancies in IC₅₀ values (e.g., CCR5 vs. CXCR4 inhibition) may arise from assay conditions (e.g., cell type, ligand concentration). Validate results using orthogonal methods:

  • Surface plasmon resonance (SPR) for binding kinetics.
  • Knockout cell lines to confirm target specificity.
  • Meta-analysis of patent literature (e.g., WO2019/017241) to identify structural determinants of activity .

What catalytic systems are effective for enantioselective synthesis of related furopyrrolidine derivatives?

Chiral phosphine ligands (e.g., (R)-BINAP) with Pd or Rh catalysts enable asymmetric hydrogenation of prochiral intermediates (ee >98%). For cycloadditions, Lewis acids like Cu(OTf)₂ improve diastereoselectivity (dr 8:1) . Recent advances in organocatalysis (e.g., proline-derived catalysts) offer greener alternatives .

How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?

Adding electron-withdrawing groups (e.g., Cl at the furan oxygen) increases logP (from 1.2 to 2.4) and metabolic stability (t½ >6 hr in liver microsomes). Computational tools (e.g., Schrödinger’s QikProp) predict solubility and bioavailability. Experimental validation via shake-flask solubility assays (pH 7.4 PBS) is critical .

What protocols ensure safe disposal of waste containing this compound?

Neutralize hydrochloride salts with 10% NaOH, followed by incineration at >850°C. Aqueous waste must be treated with activated carbon (5 g/L, 24 hr agitation) before disposal. Document compliance with REACH regulations (EC 1907/2006) .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hr.
  • Oxidative stress : 3% H₂O₂, 25°C, 12 hr.
  • Thermal analysis : TGA/DSC (5°C/min, N₂ atmosphere) identifies decomposition points (>200°C).
    Monitor degradation via UPLC-MS and quantify impurities using external standards .

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